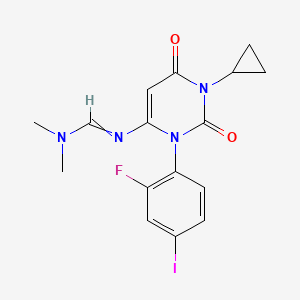









|
REACTION_CXSMILES
|
C(O)(C)(C)C.C(O)C.[BH4-].[Na+].[CH:11]1([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([N:21]=[CH:22]N(C)C)[N:16]([C:26]3[CH:31]=[CH:30][C:29]([I:32])=[CH:28][C:27]=3[F:33])[C:15]2=[O:34])[CH2:13][CH2:12]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[CH:11]1([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([NH:21][CH3:22])[N:16]([C:26]3[CH:31]=[CH:30][C:29]([I:32])=[CH:28][C:27]=3[F:33])[C:15]2=[O:34])[CH2:12][CH2:13]1 |f:0.1,2.3|
|


|
Name
|
t-butanol ethanol
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O.C(C)O
|
|
Name
|
|
|
Quantity
|
6.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N1C(N(C(=CC1=O)N=CN(C)C)C1=C(C=C(C=C1)I)F)=O
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Under water-cooling
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2.5 hrs
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Under water-cooling
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 hrs
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C(N(C(=CC1=O)NC)C1=C(C=C(C=C1)I)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |